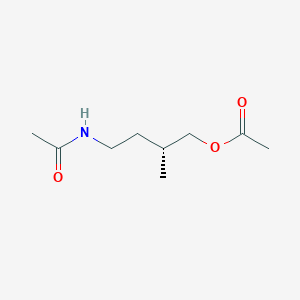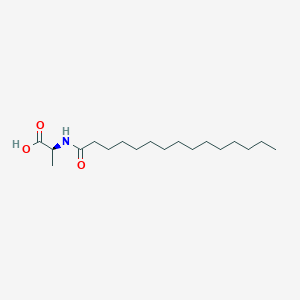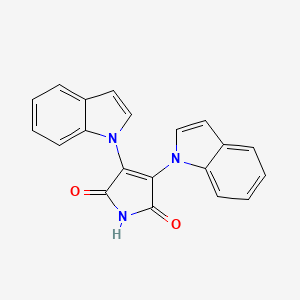
3,4-Di(indol-1-yl)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di(indol-1-yl)pyrrole-2,5-dione is a heterocyclic compound that features two indole groups attached to a pyrrole-2,5-dione core. Indole derivatives are known for their significant biological activities and are widely present in natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 3,4-Di(indol-1-yl)pyrrole-2,5-dione typically involves a three-step reaction sequence: amidation, nucleophilic substitution, and cyclization . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
3,4-Di(indol-1-yl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole groups, which are rich in π-electrons.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
3,4-Di(indol-1-yl)pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Di(indol-1-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets, such as protein kinase C. By inhibiting this enzyme, the compound can modulate various cellular processes, including cell proliferation, secretion, and gene expression . The pathways involved often include phosphorylation of proteins on serine or threonine residues, which alters their activity and function.
Comparaison Avec Des Composés Similaires
3,4-Di(indol-1-yl)pyrrole-2,5-dione can be compared with other similar compounds, such as:
3,4-Di(indol-3-yl)pyrrole-2,5-dione: This compound has a similar structure but differs in the position of the indole groups.
3,4-Di(1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione: This variant includes a methyl group, which can affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific arrangement of indole groups and its potent biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
570431-92-4 |
|---|---|
Formule moléculaire |
C20H13N3O2 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
3,4-di(indol-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H13N3O2/c24-19-17(22-11-9-13-5-1-3-7-15(13)22)18(20(25)21-19)23-12-10-14-6-2-4-8-16(14)23/h1-12H,(H,21,24,25) |
Clé InChI |
CDXNZQYZADSNCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C3=C(C(=O)NC3=O)N4C=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


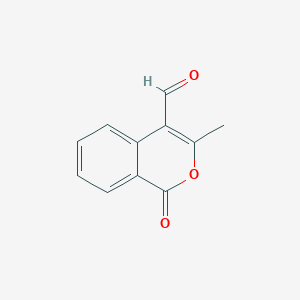
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
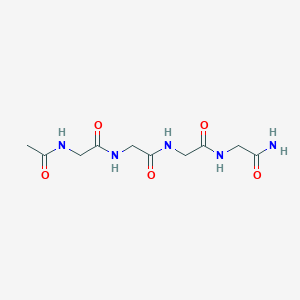
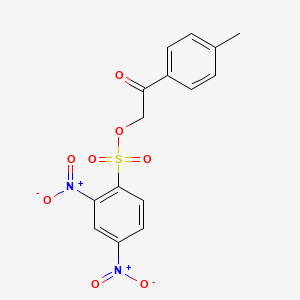
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
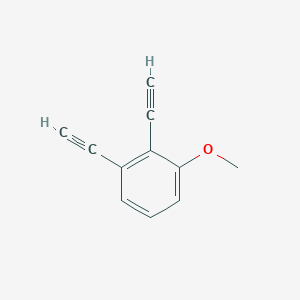
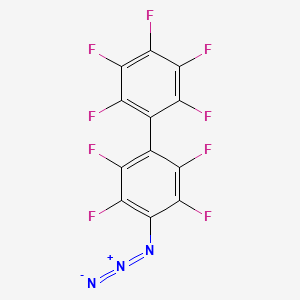
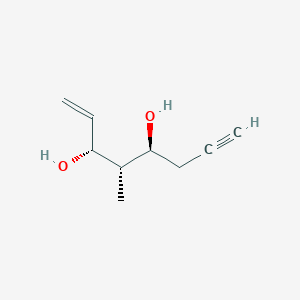
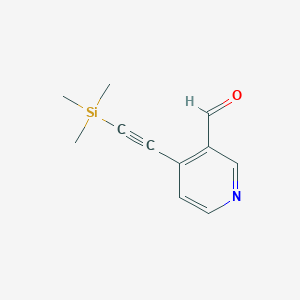
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
